molecular formula C18H25FN2O4S B2589317 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one CAS No. 946339-95-3

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one

Cat. No.: B2589317
CAS No.: 946339-95-3
M. Wt: 384.47
InChI Key: LEQQFQRVMUGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one (Compound ID: G499-0289) is a synthetic small molecule characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic system is substituted at the 4-position with a 4-fluoro-3-methylbenzenesulfonyl group and at the 8-position with a 2-methylpropan-1-one moiety. Key physicochemical properties include:

  • Molecular Formula: C₁₉H₂₇FN₂O₄S
  • Molecular Weight: 398.5 g/mol
  • logP/logD: 2.6334 (indicative of moderate lipophilicity)
  • Polar Surface Area (PSA): 55.847 Ų (suggestive of moderate membrane permeability)
  • Aqueous Solubility (logSw): -2.9062 (poor solubility in water) .

The compound’s stereochemistry is achiral, simplifying its synthetic and analytical workflows. The 4-fluoro-3-methylbenzenesulfonyl group likely enhances target-binding specificity, while the spirocyclic scaffold contributes to conformational rigidity, a feature often exploited in drug design to improve pharmacokinetic profiles .

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-13(2)17(22)20-8-6-18(7-9-20)21(10-11-25-18)26(23,24)15-4-5-16(19)14(3)12-15/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQFQRVMUGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one typically involves multiple steps. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Compound G499-0149 :

1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one

  • Molecular Formula : C₂₃H₂₇ClN₂O₅S
  • Molecular Weight : 478.99 g/mol
  • Key Differences :
    • Substitution of 4-fluoro-3-methylbenzenesulfonyl (G499-0289) with 4-chlorobenzenesulfonyl.
    • Replacement of 2-methylpropan-1-one with a 2-(4-ethoxyphenyl)ethan-1-one group.
  • Impact :
    • Increased logP (3.326 vs. 2.6334) due to the hydrophobic 4-ethoxyphenyl group.
    • Higher molecular weight and reduced solubility (logSw = -3.6758) compared to G499-0289 .

Compound BG01054 :

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Molecular Formula : C₁₈H₂₃FN₂O₄S
  • Molecular Weight : 382.45 g/mol
  • Key Differences :
    • Replacement of 2-methylpropan-1-one (G499-0289) with a cyclopropanecarbonyl group.
  • Impact :
    • Reduced molecular weight and slightly lower logP (predicted ~2.5).
    • Cyclopropane’s ring strain may influence metabolic stability .

Analogues with Varied Spirocyclic Substituents

Compound 1170830-83-7 :

4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 282.36 g/mol
  • Key Differences: Absence of the 8-position propanone group (simpler structure). Phenylsulfonyl substituent instead of 4-fluoro-3-methylbenzenesulfonyl.
  • Impact :
    • Lower logP (~2.0) and improved solubility (smaller size).
    • Reduced steric bulk may decrease target affinity .

Compound 303151-64-6 :

4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Molecular Formula : C₂₁H₂₅N₃O₄
  • Molecular Weight : 383.44 g/mol
  • Key Differences: Nitrophenyl and methoxybenzyl substituents instead of sulfonyl and propanone groups.
  • Impact :
    • Nitro groups enhance electrophilicity but may introduce toxicity risks.
    • Methoxybenzyl substitution increases PSA (polar interactions) .

Pharmacologically Active Analogues

Compound 134070-17-0 :

8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Molecular Formula : C₃₁H₄₂F₂N₂O₃
  • Molecular Weight : 528.67 g/mol
  • Key Differences :
    • Extended alkyl and fluorophenyl substituents.
    • Hydroxy and methyl groups at the 4-position.
  • Impact :
    • High molecular weight and logP (>5) limit bioavailability.
    • Fluorophenyl groups enhance CNS penetration but increase metabolic complexity .

Research Implications

  • Sulfonyl Group Variations : Fluorine and chlorine substituents on the benzenesulfonyl group (e.g., G499-0289 vs. G499-0149) modulate electronic and steric properties, influencing target binding and metabolic stability .
  • Spirocyclic Core Modifications : The 1-oxa-4,8-diazaspiro[4.5]decane scaffold provides a balance between rigidity and flexibility, critical for optimizing pharmacokinetics across analogues .
  • Pharmacological Potential: Compounds with fluorinated aryl groups (e.g., G499-0289, 134070-17-0) show promise in CNS-targeted therapies due to enhanced blood-brain barrier penetration .

Biological Activity

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting key enzymes and receptors involved in various disease pathways.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Spirocyclic Framework : Provides rigidity and specificity in biological interactions.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Fluorinated Aromatic Moiety : Contributes to the compound's pharmacological properties.

Molecular Formula

C23H27FN2O4SC_{23}H_{27}FN_2O_4S

Molecular Weight

446.5 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipidosis, which is associated with drug-induced toxicity. The inhibition of PLA2G15 could lead to anti-inflammatory or anticancer effects due to the modulation of lipid metabolism.

Inhibition of Lysosomal Phospholipase A2

Research indicates that compounds similar to this compound exhibit potent inhibition of PLA2G15. For example, fosinopril was identified as a potent inhibitor with an IC50 value of 0.18 μM, showcasing the potential for this class of compounds in predicting drug-induced phospholipidosis .

Selectivity and Potency

In vitro assays have demonstrated that this compound possesses favorable selectivity for PLA2G15 over other phospholipases and nuclear receptors, indicating its potential for targeted therapeutic applications. The selectivity profile is crucial for minimizing off-target effects during drug development .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Anti-inflammatory Effects : In a preclinical model, the compound showed significant inhibition of IL-17 production, a cytokine involved in inflammatory responses.
  • Anticancer Activity : The compound's ability to modulate lipid metabolism through PLA2G15 inhibition suggests potential applications in cancer therapy, where altered lipid signaling is often observed.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the structure-activity relationships (SAR) influencing biological efficacy.

Compound NameIC50 (μM)Target EnzymeSelectivity
Fosinopril0.18PLA2G15High
Compound A0.25PLA2G15Moderate
Compound B0.30Other PLA2sLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.